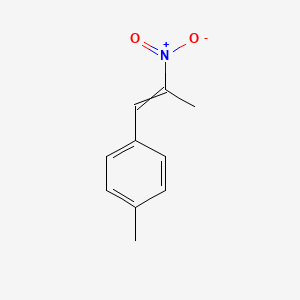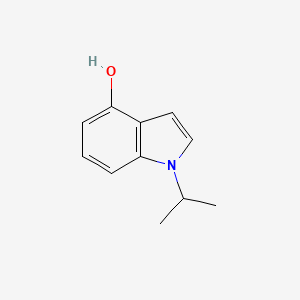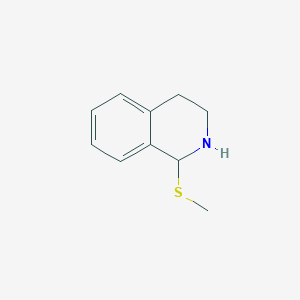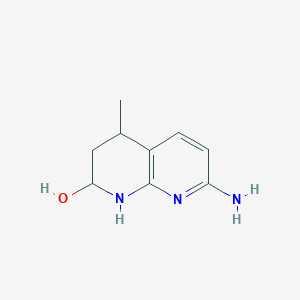
4-Methyl-b-methyl-b-nitrostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11NO2. It is a derivative of nitrostyrene and is characterized by the presence of a nitro group and a methyl group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
This involves the reaction of benzaldehyde with nitroethane in the presence of a basic catalyst such as n-butylamine . The reaction typically proceeds under mild conditions and can be purified by recrystallization using solvents like hexane, methanol, ethanol, or isopropanol .
Industrial Production Methods
While specific industrial production methods for 1-methyl-4-(2-nitroprop-1-en-1-yl)benzene are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Oxidation: Various oxidized products can be formed depending on the conditions.
Substitution: A range of substituted derivatives can be obtained based on the nucleophile used.
Scientific Research Applications
1-Methyl-4-(2-nitroprop-1-en-1-yl)benzene has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-methyl-4-(2-nitroprop-1-en-1-yl)benzene depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons from the reducing agent. In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Comparison with Similar Compounds
1-Methyl-4-(2-nitroprop-1-en-1-yl)benzene can be compared to other nitrostyrene derivatives such as:
1-Phenyl-2-nitropropene: Similar in structure but lacks the methyl group on the benzene ring.
2-Nitroprop-1-en-1-ylbenzene: Similar but without the methyl group on the benzene ring.
4-(2-Nitroprop-1-en-1-yl)phenol: Contains a hydroxyl group instead of a methyl group.
The presence of the methyl group in 1-methyl-4-(2-nitroprop-1-en-1-yl)benzene can influence its reactivity and the types of reactions it undergoes, making it unique compared to its analogs.
Properties
IUPAC Name |
1-methyl-4-(2-nitroprop-1-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKFDNFWPBWEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11912334.png)

![2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11912339.png)

![5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11912357.png)






![Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid](/img/structure/B11912397.png)

